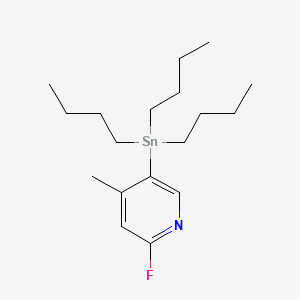

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(6-fluoro-4-methylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN.3C4H9.Sn/c1-5-2-3-8-6(7)4-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJQSWYAAIGFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676694 | |

| Record name | 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-06-1 | |

| Record name | 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

CAS Number: 1245816-06-1

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine, a key organometallic intermediate in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

This compound is a halogenated organotin compound featuring a pyridine core. The presence of a fluorine atom, a methyl group, and a tributylstannyl moiety makes it a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

| Property | Value |

| CAS Number | 1245816-06-1 |

| Molecular Formula | C₁₈H₃₂FNSn |

| Molecular Weight | 400.16 g/mol |

| Appearance | Solid |

| InChI Key | CJJQSWYAAIGFPO-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from 2-Amino-4-picoline. The first step involves the formation of the precursor, 5-bromo-2-fluoro-4-picoline, followed by a lithium-halogen exchange and subsequent stannylation.

Experimental Protocol: Synthesis of 5-bromo-2-fluoro-4-picoline

This protocol is based on the procedure described in patent CN102898358A.

Materials:

-

2-Amino-4-picoline

-

Acetonitrile

-

Sodium Bromide (NaBr)

-

Sodium Bromate (NaBrO₃)

-

Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Petroleum Ether

-

Anhydrous Hydrogen Fluoride (HF)

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

Step 1: Bromination of 2-Amino-4-picoline

-

In a reaction vessel, dissolve 2-Amino-4-picoline (1.0 eq) in acetonitrile.

-

Under agitation, add an aqueous solution of Sodium Bromide and Sodium Bromate.

-

Cool the mixture and slowly add an aqueous solution of Sulfuric Acid (1.5 eq).

-

Allow the reaction to proceed at room temperature for 3 hours.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield 5-bromo-2-amino-4-picoline.

Step 2: Fluorination of 5-bromo-2-amino-4-picoline

-

In a tetrafluoroethylene-lined reaction vessel, dissolve 5-bromo-2-amino-4-picoline (1.0 eq) in anhydrous hydrogen fluoride at -78 °C.

-

Add Sodium Nitrite (1.1 eq) to the solution.

-

Stir the reaction mixture at a temperature between -5 °C and 5 °C for 30 minutes.

-

Raise the temperature to between 30 °C and 70 °C and continue stirring for 30-60 minutes.

-

Cool the reaction mixture and quench with an ice-water mixture.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3x).

-

Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to obtain 5-bromo-2-fluoro-4-picoline.

Experimental Protocol: Synthesis of this compound

This is a general protocol for the stannylation of an aryl halide.

Materials:

-

5-bromo-2-fluoro-4-picoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin Chloride (Bu₃SnCl)

-

Saturated Ammonium Chloride solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 5-bromo-2-fluoro-4-picoline in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-Butyllithium (typically 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

Slowly add Tributyltin Chloride (typically 1.2 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Organic Synthesis

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organic electrophiles.

The Stille Coupling Reaction

The Stille coupling is a versatile and widely used method for the synthesis of complex molecules, including biaryls, vinylpyridines, and other substituted aromatic compounds. The reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.

General Reaction Scheme:

Caption: General scheme of the Stille coupling reaction.

The fluorinated pyridine moiety introduced through this reaction is of significant interest in medicinal chemistry, as the incorporation of fluorine can modulate the physicochemical and pharmacokinetic properties of drug candidates.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from 2-Amino-4-picoline to the final product, this compound.

Caption: Synthetic workflow for this compound.

Technical Guide: 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine, a key organometallic reagent in modern organic synthesis. Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This document outlines the compound's physicochemical properties, a detailed experimental protocol for its use in Stille couplings, and visual diagrams of the reaction mechanism and experimental workflow.

Core Compound Data

Quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 400.16 g/mol | [1] |

| CAS Number | 1245816-06-1 | [1] |

| Empirical Formula | C₁₈H₃₂FNSn | [1] |

| Physical Form | Solid | [1] |

| MDL Number | MFCD12827558 | [1] |

Key Application: The Stille Cross-Coupling Reaction

This compound serves as the organostannane partner in the Stille reaction. This reaction is highly valued for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions.[2][3] It enables the coupling of the 2-fluoro-4-methyl-5-pyridinyl moiety to various organic electrophiles (e.g., aryl, vinyl, or acyl halides and triflates), providing a modular route to highly substituted and functionalized pyridine derivatives. These structures are of significant interest in medicinal chemistry and materials science.

The fundamental transformation is illustrated below:

R-X + (C₄H₉)₃Sn-(2-Fluoro-4-methylpyridin-5-yl) --[Pd catalyst]--> R-(2-Fluoro-4-methylpyridin-5-yl) + (C₄H₉)₃Sn-X

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds via a catalytic cycle involving a palladium complex.[2][4] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following section provides a representative methodology for a Stille cross-coupling reaction using this compound.

General Procedure for Stille Cross-Coupling

Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. All glassware should be flame- or oven-dried, and reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[4]

Materials:

-

Aryl halide or triflate (R-X) (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01 - 0.05 eq)

-

Anhydrous and degassed solvent (e.g., DMF, Toluene, Dioxane)

-

Additives (optional but often beneficial):

-

Lithium chloride (LiCl) (3.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide/triflate, palladium catalyst, and any solid additives (e.g., LiCl, CuI).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the this compound.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes. A precipitate of Bu₃SnF will form.[1]

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Wash the filtrate with water and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.[1]

Experimental Workflow Diagram

The logical flow of the experimental procedure is visualized below.

Caption: A typical workflow for a Stille cross-coupling experiment.

References

Synthesis of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis route for 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the bromination of 2-fluoro-4-methylpyridine, followed by a lithium-halogen exchange and subsequent stannylation. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.

I. Synthesis Overview

The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the regioselective bromination of 2-fluoro-4-methylpyridine to yield 5-bromo-2-fluoro-4-methylpyridine. The subsequent step is a lithium-halogen exchange reaction followed by quenching with tributyltin chloride to afford the desired product.

II. Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-fluoro-4-methylpyridine

This protocol is based on established methods for the bromination of substituted pyridines.

Materials:

-

2-Fluoro-4-methylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of 2-fluoro-4-methylpyridine in acetonitrile, add N-Bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether to obtain 5-bromo-2-fluoro-4-methylpyridine as a solid.[1]

Step 2: Synthesis of this compound

This procedure is adapted from general methods for the stannylation of aryl halides.[2]

Materials:

-

5-Bromo-2-fluoro-4-methylpyridine (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes)

-

Tributyltin chloride (1.1 eq)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-fluoro-4-methylpyridine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Slowly add tributyltin chloride to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 3 hours, then gradually warm to room temperature and stir for 30 minutes.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound. Further purification can be achieved via column chromatography if necessary.

III. Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |

| 5-Bromo-2-fluoro-4-methylpyridine | C₆H₅BrFN | 190.01 | 85-95% | >95% |

| This compound | C₁₈H₃₂FNSn | 400.16 | 70-85% | >95% |

IV. Synthesis Workflow Diagram

The following diagram illustrates the logical progression of the synthesis route.

Caption: Synthesis route for this compound.

References

Technical Guide: Physicochemical Properties and Applications of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine. It is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery who may utilize this compound as a building block in the development of novel molecules.

Core Physical and Chemical Properties

This compound is a halogenated organotin compound. Organostannanes, such as this one, are notable for their application in carbon-carbon bond-forming reactions. The physical state of this specific chemical is a solid.[1] It is important to note that detailed experimental data, including melting point, boiling point, and density, are not consistently available from commercial suppliers for this particular reagent.[1] One supplier notes that analytical data for this product is not collected.[1]

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂FNSn | [1] |

| Molecular Weight | 400.16 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 1245816-06-1 | [1] |

| Flash Point | Not applicable | [1] |

Experimental Protocols

Applications in Synthesis: The Stille Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In this context, the tributylstannyl group of the pyridine derivative is transferred to an organic electrophile, such as an aryl or vinyl halide or triflate.

The general catalytic cycle for the Stille reaction is a well-established workflow in organic synthesis. It illustrates the logical relationship between the organostannane (like this compound), the electrophile, and the palladium catalyst.

Figure 1. Generalized catalytic cycle of the Stille cross-coupling reaction.

The diagram above illustrates the key steps in the Stille coupling. The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R¹-X). The resulting Pd(II) complex then undergoes transmetalation with the organostannane reagent (in this case, this compound would be R²-SnBu₃), where the organic group from the tin compound is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the resulting palladium complex yields the desired coupled product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The versatility of the Stille reaction makes this compound a valuable building block for creating complex molecules with a substituted pyridine moiety.

References

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine safety data sheet (SDS)

An In-depth Technical Safety Guide for 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

This guide is intended for researchers, scientists, and professionals in drug development who handle this compound. It provides comprehensive safety data, handling protocols, and hazard information based on available documentation. The toxicity profile of this compound is largely dictated by the tributyltin moiety, a class of organotin compounds known for their significant health and environmental hazards.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1245816-06-1 |

| Molecular Formula | C₁₈H₃₂FNSn |

| Molecular Weight | 400.16 g/mol |

| Physical Form | Solid |

Hazard Identification and GHS Classification

This compound is classified as a highly hazardous substance. The Globally Harmonized System (GHS) classification is summarized below.

Signal Word: Danger

GHS Pictograms:

| Pictogram | Hazard Class |

|

| Acute Toxicity (Oral) |

|

| Reproductive Toxicity, Specific Target Organ Toxicity (Repeated Exposure) |

|

| Hazardous to the Aquatic Environment |

|

| Acute Toxicity (Dermal), Skin Irritation, Eye Irritation |

Hazard Statements (H-Codes):

| Code | Statement |

| H301 | Toxic if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H360FD | May damage fertility. May damage the unborn child. |

| H372 | Causes damage to organs through prolonged or repeated exposure. |

| H410 | Very toxic to aquatic life with long lasting effects. |

Precautionary Statements (P-Codes):

| Code | Statement |

| P202 | Do not handle until all safety precautions have been read and understood. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Hazard Classifications:

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Reproductive Toxicity (Category 1B)

-

Specific Target Organ Toxicity, Repeated Exposure (Category 1)

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1)

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1)

Toxicological Information

The toxicity of this compound is primarily associated with the tributyltin (TBT) group. TBT compounds are known to be highly toxic.

General Toxicity of Tributyltin (TBT) Compounds:

-

Immune System: TBT compounds are potent immunotoxic agents, particularly affecting the thymus gland.[1][2]

-

Endocrine System: TBT is an endocrine disrupting compound, which can interfere with hormonal processes like growth and reproduction.[3] In some organisms, it has been shown to cause imposex, the development of male characteristics in females.[4][5]

-

Nervous System: Organotin compounds can affect the central nervous system.[2][6]

-

Organ Damage: Prolonged or repeated exposure can lead to damage to organs such as the liver and kidneys.[1][4] Animal studies have shown that tributyltins can cause bile duct damage.[1]

-

Skin and Eye Irritation: TBT compounds can be potent irritants to the skin, eyes, and mucous membranes.[2][4] Skin exposure, especially at high concentrations, can result in chemical burns.[4][5]

-

Reproductive and Developmental Toxicity: Tributyltin oxide has been shown to be embryotoxic and teratogenic in animal studies.[1]

Experimental Protocols and Handling

Given the high toxicity of this compound, stringent safety protocols must be followed. The following are general guidelines for handling highly toxic solids and organotin reagents.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[7]

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles and a face shield.[8]

-

Skin and Body Protection: A lab coat, and in cases of potential significant exposure, chemical-resistant aprons or suits are recommended.[9]

-

Respiratory Protection: All handling should be done in a certified chemical fume hood to avoid inhalation.[6][9] For non-routine operations or spills, a self-contained breathing apparatus may be necessary.[9]

Handling and Storage:

-

Designated Area: Work with organotin reagents should be conducted in a designated area, such as a fume hood.[6]

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[9][10]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] The storage class is 6.1C for combustible, acute toxic category 3 compounds.

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[10] Organotin hydrides react with water to produce flammable hydrogen gas.[11]

-

Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9] Contaminated clothing should be removed immediately and cleaned before reuse.[12]

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor.[8]

-

If on Skin: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[10][11]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

Spill and Waste Disposal:

-

Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection.[9] Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[9][11]

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material is considered hazardous waste.[10]

Diagrams

The following diagram illustrates the general workflow for GHS hazard classification, which is a systematic process to identify the hazards of a chemical and communicate them.

Caption: GHS Hazard Classification Workflow.

This second diagram illustrates the logical relationship for handling exposure to a hazardous chemical like this compound, from the initial exposure event to the necessary response actions.

Caption: Chemical Exposure First Aid Response.

References

- 1. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oregon.gov [oregon.gov]

- 3. Tributyltin - Wikipedia [en.wikipedia.org]

- 4. iscientific.org [iscientific.org]

- 5. healthandenvironment.org [healthandenvironment.org]

- 6. delvallelab.weebly.com [delvallelab.weebly.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 12. stacks.cdc.gov [stacks.cdc.gov]

An In-Depth Technical Guide on the Stability and Storage of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for the organometallic reagent, 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine. Due to the limited availability of specific stability data in the public domain for this compound, this guide combines known information with general principles of organostannane chemistry and recommended protocols for stability assessment.

Chemical and Physical Properties

This compound is a key building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. A summary of its fundamental properties is presented in Table 1.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1245816-06-1 |

| Molecular Formula | C₁₈H₃₂FNSn |

| Molecular Weight | 400.16 g/mol |

| Appearance | Solid |

Stability Profile and Degradation Pathways

General Stability Considerations:

-

Hydrolytic Stability: The tin-carbon bond can be susceptible to cleavage by strong acids. The presence of the pyridine nitrogen may influence the rate of acid-mediated protodestannylation.

-

Photostability: Exposure to UV light can promote the homolytic cleavage of the tin-carbon bond, leading to the formation of radical species and subsequent degradation products.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to decomposition.

-

Oxidative Stability: Strong oxidizing agents can lead to the cleavage of the tin-carbon bond.

Likely Degradation Pathways:

The primary degradation pathway for tributyltin compounds involves the sequential cleavage of the butyl groups from the tin atom. This process, known as debutylation, can be initiated by various environmental and chemical factors. The ultimate degradation product is inorganic tin. For this compound, the degradation would likely proceed through the formation of dibutyltin, monobutyltin, and finally inorganic tin derivatives of the fluorinated pyridine. The C-F bond on the pyridine ring is generally robust but can be labile under specific, harsh conditions.

A simplified, proposed degradation pathway is illustrated below.

Caption: Proposed degradation pathway of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage Conditions:

Based on recommendations for similar organotin compounds, the following storage conditions are advised:

| Parameter | Recommendation |

| Temperature | 2-8 °C |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) |

| Moisture | Store in a dry environment. |

| Light | Protect from light. |

| Container | Tightly sealed, appropriate for hazardous materials. |

Handling Precautions:

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

-

Respiratory Protection: If there is a risk of inhalation, use a properly fitted respirator.

-

Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Experimental Protocols

Recommended Protocol for Stability Testing (Forced Degradation Study)

As no specific stability data is available, a forced degradation study is recommended to determine the intrinsic stability of this compound. This involves subjecting the compound to a variety of stress conditions.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Calibrated stability chambers (for temperature and humidity control)

-

Photostability chamber

-

HPLC-UV/MS system

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C).

-

Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) and humidity (e.g., 75% RH).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

-

Analysis:

-

Use a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantify the parent compound and degradation products using a UV detector.

-

Use mass spectrometry (MS) to identify the mass of the degradation products to aid in structure elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Propose degradation pathways based on the identified products.

-

The following diagram illustrates a general workflow for a forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Representative Protocol for a Stille Coupling Reaction

This compound is primarily used in Stille coupling reactions to form C-C bonds. Below is a representative protocol.

Objective: To couple this compound with an aryl halide.

Materials:

-

This compound (1.1 eq)

-

Aryl halide (e.g., 4-iodoanisole) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Anhydrous solvent (e.g., toluene or DMF)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., flame-dried Schlenk flask)

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the palladium catalyst.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

To remove tin byproducts, add a solution of potassium fluoride (KF) in methanol and stir for 1-2 hours. This will precipitate tributyltin fluoride.

-

Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

The catalytic cycle for the Stille coupling reaction is a fundamental concept for understanding this transformation.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

This compound is a valuable but hazardous synthetic reagent. While it exhibits the general stability of organostannanes, its long-term stability and specific degradation pathways are not well-documented. Therefore, adherence to strict storage and handling protocols is paramount. For critical applications, it is highly recommended that researchers perform their own stability assessments, such as the forced degradation study outlined in this guide, to ensure the quality and reliability of the reagent in their synthetic endeavors.

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine structural information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, a proposed synthetic pathway, and potential applications of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine, a key building block in medicinal chemistry.

Core Structural Information

This compound is a halogenated organotin compound featuring a substituted pyridine core. The presence of a fluorine atom, a methyl group, and a tributylstannyl moiety makes it a versatile reagent in cross-coupling reactions, particularly the Stille coupling, for the synthesis of complex organic molecules.

Physicochemical Data

The key structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂FNSn | [1] |

| Molecular Weight | 400.16 g/mol | [1] |

| CAS Number | 1245816-06-1 | [1] |

| Physical Form | Solid | |

| SMILES | CCCC--INVALID-LINK--(CCCC)c1cnc(F)cc1C | |

| InChI | 1S/C6H5FN.3C4H9.Sn/c1-5-2-3-8-6(7)4-5;31-3-4-2;/h3-4H,1H3;31,3-4H2,2H3; | |

| InChI Key | CJJQSWYAAIGFPO-UHFFFAOYSA-N |

Proposed Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible two-step synthetic route can be proposed based on established methodologies for the synthesis of the precursor 2-fluoro-4-methyl-5-bromopyridine and the subsequent Stille-type stannylation of aryl halides.

Step 1: Synthesis of 2-Fluoro-4-methyl-5-bromopyridine

The synthesis of the key intermediate, 2-fluoro-4-methyl-5-bromopyridine, can be achieved from 2-amino-4-methylpyridine through a Sandmeyer-type reaction involving bromination followed by a Balz-Schiemann reaction for fluorination. A detailed procedure for a similar transformation has been described for related pyridine derivatives.[2]

Materials:

-

2-Amino-4-methylpyridine

-

Acetonitrile

-

Sodium Bromide (NaBr)

-

Sodium Bromate (NaBrO₃)

-

Sulfuric Acid (H₂SO₄)

-

Anhydrous Hydrogen Fluoride (HF)

-

Sodium Nitrite (NaNO₂)

-

Ethyl acetate

-

Petroleum ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Bromination: In a flask equipped with a stirrer and under cooling (ice bath), dissolve 2-amino-4-methylpyridine in acetonitrile. Separately, prepare an aqueous solution of sodium bromide and sodium bromate. Slowly add the aqueous solution to the pyridine solution with continuous stirring. Subsequently, add sulfuric acid dropwise while maintaining the cold temperature. Allow the reaction to proceed at room temperature for several hours. Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and purify by recrystallization from an ethyl acetate/petroleum ether system to yield 5-bromo-2-amino-4-methylpyridine.[1]

-

Fluorination (Balz-Schiemann Reaction): Dissolve the obtained 5-bromo-2-amino-4-methylpyridine in anhydrous hydrogen fluoride at a low temperature (-78 °C) in a suitable vessel (e.g., a tetrafluoroethylene-lined reactor). Slowly add sodium nitrite to the solution. After the addition is complete, allow the reaction to proceed for a specified time. Quench the reaction and extract the product with ethyl acetate. Dry the organic phase and purify the product to obtain 2-fluoro-4-methyl-5-bromopyridine.[1]

Step 2: Synthesis of this compound

The final product can be synthesized from 2-fluoro-4-methyl-5-bromopyridine via a lithium-halogen exchange followed by quenching with tributyltin chloride. A general procedure for a similar transformation of 2-bromopyridine has been reported.[3]

Materials:

-

2-Fluoro-4-methyl-5-bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Tributyltin chloride

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried reaction flask under a nitrogen atmosphere, dissolve 2-fluoro-4-methyl-5-bromopyridine in anhydrous THF.

-

Cool the solution to -78 °C and slowly add n-butyllithium solution. Stir the mixture at this temperature for approximately one hour.

-

Slowly add tributyltin chloride to the reaction mixture at -78 °C and allow it to react for several hours.

-

Gradually warm the reaction to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the product with ethyl acetate and wash the organic layer with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography to yield this compound.

Visualized Experimental Workflow

The proposed synthetic pathway is visualized in the following workflow diagram.

Caption: Proposed two-step synthesis of this compound.

Application in Drug Development: Stille Cross-Coupling

Organostannanes, such as this compound, are pivotal reagents in the Stille cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate. Its tolerance of a wide range of functional groups makes it a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[6][7]

While specific examples of the use of this compound in drug development are not prominently documented in the searched literature, its structure suggests its utility in introducing the 2-fluoro-4-methyl-pyridin-5-yl moiety into a target molecule. This fragment is of interest in medicinal chemistry due to the known effects of fluorine substitution on the pharmacokinetic and pharmacodynamic properties of drug candidates.

The logical relationship of its application in a typical Stille coupling reaction is depicted below.

Caption: General scheme of a Stille cross-coupling reaction utilizing this compound.

Signaling Pathways

A review of the available scientific literature did not reveal any specific signaling pathways that are directly modulated by this compound or its immediate derivatives. The primary role of this compound is as a synthetic intermediate. The biological activity of the final products synthesized using this building block would determine their interaction with specific signaling pathways. It is important to note that organotin compounds can be toxic.[8]

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for organic synthesis. This guide provides its core structural information and a plausible, detailed synthetic protocol based on established chemical transformations. Its utility in drug discovery and development is primarily through its application in Stille cross-coupling reactions to introduce a fluorinated methylpyridine moiety into novel molecular entities. Further research is required to fully elucidate its reactivity and to explore the pharmacological properties of the compounds derived from it. Researchers are advised to perform thorough characterization and safety assessments when handling and utilizing this compound.

References

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

A Technical Guide to 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine for Researchers and Drug Development Professionals

An In-depth Examination of the Commercial Availability, Physicochemical Properties, and Synthetic Applications of a Versatile Stille Coupling Reagent.

Introduction

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is a key organotin reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. Its trifunctional nature, featuring a fluorinated pyridine ring and a tributylstannyl group, makes it a valuable building block in medicinal chemistry and materials science for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a detailed examination of its application in Stille coupling reactions, including a representative experimental protocol.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several fine chemical suppliers. The table below summarizes key quantitative data for this compound. Researchers should note that purity specifications may vary between suppliers and batches.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |

| Sigma-Aldrich (Merck) | 1245816-06-1 | C₁₈H₃₂FNSn | 400.16 | Not specified | Solid |

| Fisher Scientific | 1245816-06-1 | C₁₈H₃₂FNSn | 400.16 | Not specified | Not specified |

| CymitQuimica | 1025745-87-2 (Isomer) | C₁₈H₃₂FNSn | 400.16 | Min. 95% | Not specified |

| Amerigo Scientific | 1245816-06-1 | C₁₈H₃₂FNSn | 400.16 | Not specified | Not specified |

Note: Data is compiled from publicly available information and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Application in Stille Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[1][2] This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate in the presence of a palladium catalyst.[1] The fluorinated methylpyridine moiety can be readily transferred to various organic scaffolds, making this reagent particularly useful in the synthesis of novel compounds for drug discovery and materials science.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] The cycle can be summarized in three key steps: oxidative addition, transmetalation, and reductive elimination.

References

The Ascendancy of Fluorinated Pyridines in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern molecular design, profoundly influencing the fields of drug discovery, agrochemicals, and materials science. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong C-F bonds, allow for the fine-tuning of molecular properties to enhance biological activity, stability, and material performance. This in-depth technical guide explores the core applications of fluorinated pyridines, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Impact of Fluorination on Pyridine Properties

The introduction of fluorine atoms onto a pyridine ring significantly alters its fundamental electronic and physical properties. These modifications are pivotal in tailoring molecules for specific applications.

-

Lipophilicity (logD/logP): Fluorination generally increases lipophilicity, a critical factor for membrane permeability and bioavailability. However, the effect is context-dependent, influenced by the number and position of fluorine atoms. For instance, a trifluoromethyl (-CF3) group significantly enhances lipophilicity.

-

Acidity/Basicity (pKa): As a highly electronegative atom, fluorine withdraws electron density from the pyridine ring, thereby reducing the basicity of the nitrogen atom. This modulation of pKa can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.

-

Metabolic Stability: The strength of the C-F bond makes fluorinated positions on a molecule less susceptible to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved in vivo efficacy of pharmaceuticals and agrochemicals.

-

Binding Affinity: Fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

Applications in Drug Discovery

Fluorinated pyridines are integral components of numerous FDA-approved drugs, demonstrating their broad therapeutic utility across various disease areas.

Anticancer Agents

Fluorinated pyridines are prominent in oncology, particularly in the development of kinase inhibitors.

Table 1: In Vitro Activity of Fluorinated Pyridine-Containing Anticancer Drugs

| Drug Name | Target | Cancer Cell Line | IC50 (nM) |

| Alpelisib | PI3Kα | KPL4 (HER2+/PIK3CA mutant) | 1,000 |

| Alpelisib | PI3Kα | HCC1954 (HER2+/PIK3CA mutant) | 1,000 |

| Alpelisib | PI3Kα | SKBR3 (HER2+/PIK3CA wild-type) | 1,000 |

| Alpelisib | PI3Kα | BT474 (HER2+/PIK3CA mutant) | 1,000 |

| Alpelisib | PI3Kα | JIMT1 (HER2+/PIK3CA wild-type) | >10,000 |

| Ivosidenib | Mutant IDH1 (R132H) | U87MG (glioblastoma) | 6 |

| Ivosidenib | Mutant IDH1 (R132C) | HT1080 (fibrosarcoma) | 14 |

Data sourced from multiple studies, IC50 values can vary based on experimental conditions.

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition by Alpelisib

Alpelisib is a selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K). In cancers with a mutated PIK3CA gene, which encodes p110α, this pathway is constitutively active, promoting cell growth, proliferation, and survival. Alpelisib's inhibition of PI3Kα blocks the downstream signaling cascade.

Other Therapeutic Areas

The utility of fluorinated pyridines extends beyond oncology. For example, Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia. The fluorine substitution in its structure is crucial for achieving high binding affinity to the orexin receptors OX1R and OX2R, which are involved in regulating the sleep-wake cycle.

Applications in Agrochemicals

Fluorinated pyridines are a cornerstone of the modern agrochemical industry, providing effective solutions for crop protection.

Herbicides

These compounds are used to develop selective herbicides that target specific enzymes in weeds.

Table 2: Herbicidal Activity of Fluorinated Pyridine-Containing Herbicides

| Herbicide Name | Target Enzyme | Weed Species | EC50/IC50 |

| Fluazifop-butyl | Acetyl-CoA carboxylase (ACCase) | Setaria viridis (Green foxtail) | Not specified, but effective at registered rates. |

| Picolinafen | Phytoene desaturase (PDS) | Galium aparine (Cleavers) | Effective at low application rates. |

EC50/IC50 values are highly dependent on the specific weed species, growth stage, and environmental conditions.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase by Fluazifop

Fluazifop-butyl is a selective herbicide that, after being absorbed by the plant, is hydrolyzed to its active form, fluazifop acid. This acid inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grasses. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of this enzyme leads to the disruption of cell membrane integrity and ultimately the death of the susceptible grass weed.

Insecticides

Fluorinated pyridines are also crucial in the development of modern insecticides.

Table 3: Insecticidal Activity of Flupyradifurone

| Insecticide Name | Target | Pest Species | LC50 |

| Flupyradifurone | Nicotinic acetylcholine receptor (nAChR) | Myzus persicae (Green peach aphid) | 8.491 mg/L (48h)[1][2][3] |

Signaling Pathway: Modulation of Nicotinic Acetylcholine Receptors by Flupyradifurone

Flupyradifurone is a butenolide insecticide that acts as a partial agonist of the insect nicotinic acetylcholine receptor (nAChR). By binding to these receptors in the central nervous system of insects, it causes overstimulation, leading to paralysis and death.

Applications in Materials Science

The high thermal stability and chemical resistance conferred by fluorine make fluorinated pyridines valuable monomers for high-performance polymers. Perfluoropyridine, in particular, is a versatile building block for fluoropolymers with applications in aerospace and electronics.

Table 4: Thermal and Mechanical Properties of Selected Fluorinated Pyridine-Containing Polymers

| Polymer Type | Td5 (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Perfluoropyridine-based Thiol-ene Network | 274 - 348 | Not Reported | Not Reported |

| Fluorinated Polyimide | 537 - 573 | 90.1 - 96.6 | 8.9 - 10.7 |

| Fluorinated Polyamide | > 400 | Not Reported | Not Reported |

Td5 = Temperature at 5% weight loss.

These polymers often exhibit desirable properties such as low dielectric constants, low water absorption, and high optical transparency, making them suitable for applications in microelectronics and optical devices.

Experimental Protocols

Detailed and reliable synthetic procedures are crucial for the advancement of research in this field. Below are representative protocols for the synthesis of key fluorinated pyridine building blocks.

Synthesis of 2-Fluoropyridine

Method: Halogen exchange from 2-chloropyridine.

-

Reactants: 2-chloropyridine, potassium fluoride (spray-dried), and sulfolane (solvent).

-

Procedure:

-

A mixture of 2-chloropyridine (1.0 eq), spray-dried potassium fluoride (2.0 eq), and sulfolane is heated to 220-230 °C in a sealed reactor.

-

The reaction is monitored by gas chromatography until the starting material is consumed (typically 24-48 hours).

-

The reaction mixture is cooled, and the product is isolated by fractional distillation under reduced pressure.

-

-

Yield: Moderate to good.

Synthesis of 3-Fluoropyridine

Method: Balz-Schiemann reaction from 3-aminopyridine.

-

Reactants: 3-aminopyridine, tetrafluoroboric acid (HBF4), sodium nitrite (NaNO2).

-

Procedure:

-

3-Aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid.

-

The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the temperature.

-

The resulting diazonium tetrafluoroborate salt is isolated by filtration.

-

The dry diazonium salt is thermally decomposed by gentle heating, and the crude 3-fluoropyridine is collected by distillation.

-

The product is purified by redistillation.

-

-

Yield: Moderate.

Synthesis of 4-Fluoropyridine

Method: Halogen exchange from 4-chloropyridine.

-

Reactants: 4-chloropyridine hydrochloride, potassium fluoride, and a phase-transfer catalyst (e.g., 18-crown-6) in an aprotic polar solvent (e.g., acetonitrile).

-

Procedure:

-

A mixture of 4-chloropyridine hydrochloride, potassium fluoride, and the phase-transfer catalyst in the solvent is heated to reflux.

-

The reaction is monitored by TLC or GC until completion.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is dried and concentrated to afford the crude product, which is then purified by distillation.

-

-

Yield: Good.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This is a key intermediate for many agrochemicals.

Conclusion

Fluorinated pyridines represent a versatile and powerful class of molecules that have made a significant impact on research and development across multiple scientific disciplines. Their unique properties, derived from the strategic incorporation of fluorine, have enabled the creation of highly effective pharmaceuticals, advanced agrochemicals, and robust materials. The continued exploration of novel synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to further innovations and applications of this important chemical scaffold.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organostannane Compounds in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organostannane compounds, or organotins, are a cornerstone in modern organic synthesis, particularly in the formation of carbon-carbon bonds. Their application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, has become an invaluable tool for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][2] This technical guide provides a comprehensive overview of organostannanes in cross-coupling, detailing the underlying mechanisms, experimental protocols, and practical considerations for their use in research and development.

The Stille reaction, discovered by John Kenneth Stille, involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] A key advantage of organostannane reagents is their remarkable tolerance to a wide array of functional groups, including esters, amides, ketones, and aldehydes, which often remain intact under the mild reaction conditions.[3] Furthermore, organostannanes are generally stable to air and moisture, facilitating their handling and storage.[2] However, a significant drawback is the toxicity of organotin compounds and the challenge of removing tin-containing byproducts from the reaction mixture.[4][5]

The Catalytic Cycle: Mechanism of the Stille Reaction

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Diagram of the Stille Reaction Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane (R²-SnR₃) then reacts with the Pd(II) complex, transferring the R² group to the palladium center and generating a diorganopalladium(II) species. This step is often the rate-determining step of the reaction.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium center, forming the desired carbon-carbon bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Examples of Stille Cross-Coupling Reactions

The versatility of the Stille reaction is demonstrated by its broad scope in terms of both the organostannane and the organic electrophile. The following tables summarize representative examples of Stille couplings with different classes of reactants.

Table 1: Stille Coupling of Vinylstannanes with Aryl Halides

| Entry | Aryl Halide | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | ~90 |

| 2 | 4-Bromobenzonitrile | Vinyltributyltin | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 80 | 12 | ~85 |

| 3 | 1-Bromo-4-nitrobenzene | Vinyltributyltin | Pd(OAc)₂ | PPh₃ | DMF | 110 | 24 | ~75 |

| 4 | 2-Bromopyridine | Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | 100 | 18 | ~80 |

Table 2: Stille Coupling of Arylstannanes with Aryl Halides

| Entry | Aryl Halide | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenyltributyltin | Pd(PPh₃)₄ | - | Toluene | 100 | 12 | 92 |

| 2 | 4-Bromoacetophenone | (4-Methoxyphenyl)tributyltin | PdCl₂(PPh₃)₂ | - | DMF | 80 | 8 | 85 |

| 3 | 1-Chloro-4-nitrobenzene | (2-Thienyl)tributyltin | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 100 | 24 | 78 |

| 4 | 2-Bromopyridine | (3-Pyridyl)tributyltin | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 88 |

Table 3: Stille Coupling of Alkynylstannanes with Aryl Halides

| Entry | Aryl Halide | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | (Phenylethynyl)tributyltin | Pd(PPh₃)₄ | - | Toluene | 80 | 6 | 95 |

| 2 | 4-Bromotoluene | (Hex-1-ynyl)tributyltin | PdCl₂(PPh₃)₂ | - | DMF | 90 | 12 | 89 |

| 3 | 1-Iodo-3-nitrobenzene | (Trimethylsilylethynyl)tributyltin | Pd(PPh₃)₄ | - | THF | 65 | 10 | 91 |

| 4 | 2-Iodothiophene | (Cyclopropylethynyl)tributyltin | Pd(OAc)₂ | AsPh₃ | Dioxane | 100 | 18 | 83 |

Experimental Protocols

Synthesis of an Organostannane Reagent: Tributyl(vinyl)stannane

This protocol describes the preparation of a common organostannane reagent, tributyl(vinyl)stannane, via the reaction of a Grignard reagent with tributyltin chloride.

Materials:

-

Magnesium turnings

-

Vinyl bromide (1.0 M solution in THF)

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Add a small amount of a solution of vinyl bromide in anhydrous THF to initiate the Grignard reaction.

-

Once the reaction has started (indicated by bubbling and heat generation), add the remaining vinyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

In a separate flame-dried flask under an inert atmosphere, dissolve tributyltin chloride in anhydrous THF.

-

Cool the tributyltin chloride solution to 0 °C in an ice bath.

-

Slowly add the prepared vinylmagnesium bromide solution to the tributyltin chloride solution via cannula transfer, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford tributyl(vinyl)stannane as a colorless oil.

General Procedure for a Stille Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed coupling of an aryl halide with an organostannane.

Materials:

-

Aryl halide (1.0 equiv)

-

Organostannane (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., toluene, THF, DMF)

-

Anhydrous lithium chloride (optional, 2-3 equiv)

-

Saturated aqueous potassium fluoride (KF) solution (for workup)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the palladium catalyst, and lithium chloride (if used).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the organostannane.

-

Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride. Stir vigorously for at least 30 minutes. A precipitate of tributyltin fluoride will form.[6]

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitate.[6]

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Diagram of a General Experimental Workflow for Stille Coupling

Caption: A general experimental workflow for a Stille cross-coupling reaction.

Conclusion

Organostannane compounds are powerful reagents in palladium-catalyzed cross-coupling reactions, offering a reliable method for the formation of C-C bonds with excellent functional group tolerance. The Stille reaction, in particular, has proven to be a robust and versatile transformation in the synthesis of complex molecules. While the toxicity of organotin compounds and the removal of byproducts present challenges, established purification protocols can effectively mitigate these issues. This guide provides researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary to successfully implement organostannane-based cross-coupling reactions in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Stille Coupling Using 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1] This method is widely employed in academic and industrial research, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients, due to its tolerance of a wide array of functional groups.[2] The use of organostannane reagents, such as 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine, allows for the strategic introduction of substituted pyridine moieties, which are prevalent in many pharmaceuticals. These fluorinated pyridine building blocks are of particular interest in medicinal chemistry as the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule.[3]

This document provides detailed application notes and a representative protocol for the Stille coupling reaction utilizing this compound.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent transfers the pyridine group to the palladium center. This is often the rate-determining step of the catalytic cycle.

-

Reductive Elimination: The coupled product is formed by the reductive elimination of the two organic groups from the palladium complex, regenerating the active Pd(0) catalyst.

Experimental Protocols

The following is a representative protocol for the Stille coupling of this compound with an aryl bromide. Reaction conditions should be optimized for specific substrates.

Materials and Reagents

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, XPhos)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Additives (optional, e.g., CuI, CsF)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk flask)

General Procedure

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and any ligand or additive.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The optimal conditions for a Stille coupling reaction are highly dependent on the specific substrates being coupled. The following tables provide a summary of typical reaction parameters that can be used as a starting point for optimization.

| Parameter | Typical Range | Notes |

| Organostannane (equiv) | 1.1 - 1.5 | A slight excess is often used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst (mol%) | 1 - 5 | Higher catalyst loading may be required for less reactive substrates. |

| Ligand (mol%) | 2 - 10 | The ligand to palladium ratio is typically 2:1 or 4:1. |

| Temperature (°C) | 80 - 120 | The optimal temperature depends on the solvent and the reactivity of the substrates. |

| Reaction Time (h) | 2 - 24 | Reaction progress should be monitored to determine the optimal time. |

| Component | Examples | Key Considerations |

| Palladium Catalysts | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common choice as it is an active Pd(0) source. Pd(II) sources require in situ reduction. |

| Ligands | PPh₃, AsPh₃, P(t-Bu)₃, XPhos | Electron-rich and bulky phosphine ligands can improve reaction rates and yields, especially for challenging substrates.[2] |

| Solvents | Toluene, Dioxane, DMF, THF | The choice of solvent can influence reaction rate and solubility of reagents. Aprotic, polar solvents are commonly used. |

| Additives | CuI, CsF, LiCl | CuI can accelerate the transmetalation step. CsF can activate the organostannane. LiCl can improve reactivity in some cases. |

Experimental Workflow

The general workflow for a Stille coupling experiment, from setup to product isolation, is outlined below.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use fresh catalyst or a different palladium source/ligand combination. |

| Low reaction temperature | Increase the reaction temperature in increments. | |

| Poorly soluble reagents | Choose a different solvent or a solvent mixture. | |

| Formation of Homocoupled Byproducts | Catalyst decomposition | Use a more robust ligand or lower the reaction temperature. |

| Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. | |

| Difficulty in Removing Tin Byproducts | Incomplete precipitation | Use a larger excess of aqueous KF solution during workup and stir vigorously. |

| Consider filtration through a pad of celite. |

Safety Precautions

-

Organostannane reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

-

Solvents should be handled with care, and appropriate safety measures should be taken to avoid inhalation and skin contact.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of palladium catalysts in Stille cross-coupling reactions involving 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine. This versatile building block is valuable in the synthesis of complex aromatic compounds, particularly in the development of novel pharmaceutical agents. The following sections detail the reaction mechanism, key parameters, experimental protocols, and data presentation to facilitate the successful application of this chemistry.

Introduction

The Stille cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide.[1] Organostannanes, such as this compound, are favored for their stability to air and moisture, and the mild reaction conditions are compatible with a wide array of functional groups.[1] This makes the Stille reaction a valuable tool in medicinal chemistry and materials science for the synthesis of complex molecules.

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Stille cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The key steps in the catalytic cycle are:

-